molecular formula C20H21N5OS B4733447 N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4733447
M. Wt: 379.5 g/mol
InChI Key: TZGOWPLEVMZDCG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that features a tetrazole ring, which is known for its significant role in medicinal and pharmaceutical applications. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they exhibit unique chemical properties that make them valuable in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and phenyl groups. One common method is the click chemistry approach, which is known for its efficiency and eco-friendliness. This method often uses water as a solvent and moderate reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of non-toxic reagents and solvents is preferred to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-cyclopentyl-2-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(21-16-11-7-8-12-16)18(15-9-3-1-4-10-15)27-20-22-23-24-25(20)17-13-5-2-6-14-17/h1-6,9-10,13-14,16,18H,7-8,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGOWPLEVMZDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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